molecular formula C16H16N2O4S B11131979 Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate

Cat. No.: B11131979
M. Wt: 332.4 g/mol
InChI Key: RJHXMZXMRGWURB-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with an acetylamino group and a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate typically involves multi-step organic reactions. One common method involves the acylation of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl N-acetyl-2-aminobenzoate. The final step involves the coupling of this ester with 2-thienylglyoxal in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thienyl ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate involves its interaction with specific molecular targets. The thienyl ring can interact with biological macromolecules, leading to the inhibition of key enzymes or receptors. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its intracellular effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(acetylamino)benzoate: Lacks the thienyl ring, resulting in different chemical and biological properties.

    2-(Acetylamino)benzoic acid: Similar structure but without the methyl ester group.

    Thienylglyoxal: Contains the thienyl ring but lacks the benzoate moiety.

Uniqueness

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate is unique due to the combination of the benzoate, acetylamino, and thienyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-[(1-acetamido-2-oxo-2-thiophen-2-ylethyl)amino]benzoate

InChI

InChI=1S/C16H16N2O4S/c1-10(19)17-15(14(20)13-8-5-9-23-13)18-12-7-4-3-6-11(12)16(21)22-2/h3-9,15,18H,1-2H3,(H,17,19)

InChI Key

RJHXMZXMRGWURB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CS1)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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